molecular formula C19H17BrN2O4S B3206313 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1040667-49-9

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B3206313
CAS No.: 1040667-49-9
M. Wt: 449.3 g/mol
InChI Key: UIHSXWKLWBNXAK-UHFFFAOYSA-N
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Description

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a bromophenyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized by the cyclization of an appropriate precursor, such as an α-haloketone with an amide.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a halogenation reaction, often using bromine or a brominating agent like N-bromosuccinimide.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the oxazole ring.

    Coupling with the Dimethoxyphenyl Group: The final step involves coupling the oxazole derivative with the dimethoxyphenyl acetamide through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the bromophenyl group, potentially leading to dehalogenation or ring-opening.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: The compound can engage in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or palladium on carbon with hydrogen gas.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

    Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated products or ring-opened derivatives.

    Substitution: Various substituted phenyl derivatives.

    Coupling: Complex biaryl or heteroaryl compounds.

Scientific Research Applications

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

    Biological Studies: The compound is used in biological assays to understand its interaction with various biomolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its application.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.

    Binding Interactions: The presence of the bromophenyl and dimethoxyphenyl groups allows for strong binding interactions with hydrophobic pockets in proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    N’-(3-Bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazides: Similar in structure but with an oxadiazole ring instead of an oxazole ring.

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a pyrazole ring and a benzenesulfonamide group.

Uniqueness

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an oxazole ring and a dimethoxyphenyl group allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O4S/c1-24-15-7-6-14(9-16(15)25-2)22-18(23)11-27-19-21-10-17(26-19)12-4-3-5-13(20)8-12/h3-10H,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHSXWKLWBNXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
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2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide

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